molecular formula C8H12N2O B14685706 Methyl[2-(pyridin-2-yloxy)ethyl]amine CAS No. 29450-04-2

Methyl[2-(pyridin-2-yloxy)ethyl]amine

Cat. No.: B14685706
CAS No.: 29450-04-2
M. Wt: 152.19 g/mol
InChI Key: SWMCABCRDRFOJP-UHFFFAOYSA-N
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Description

Methyl[2-(pyridin-2-yloxy)ethyl]amine is a secondary amine featuring a pyridin-2-yloxy group linked to an ethylamine backbone. Its molecular formula is C₈H₁₁N₂O (molecular weight: 151.19 g/mol). This compound combines the electron-rich pyridine ring with a flexible ethylamine chain, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

29450-04-2

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

N-methyl-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C8H12N2O/c1-9-6-7-11-8-4-2-3-5-10-8/h2-5,9H,6-7H2,1H3

InChI Key

SWMCABCRDRFOJP-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(pyridin-2-yloxy)ethyl]amine typically involves the reaction of 2-pyridylmethanol with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product . Another method involves the nucleophilic substitution of 2-pyridylmethyl chloride with methylamine .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and scale up the production process. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(pyridin-2-yloxy)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds .

Mechanism of Action

The mechanism of action of Methyl[2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins .

Comparison with Similar Compounds

Structural Analogues and Key Features

The pyridin-2-yloxy moiety is a common pharmacophore in bioactive compounds. Below is a comparative analysis of structurally related derivatives:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Application Toxicity Profile
Methyl[2-(pyridin-2-yloxy)ethyl]amine C₈H₁₁N₂O 151.19 Pyridin-2-yloxy-ethylamine backbone Intermediate for drug/agrochemical synthesis Not reported
HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine) C₁₃H₁₀ClF₂N₅O 329.7 Pyridin-2-yloxy + pyrimidin-4-amine core Fungicidal (EC₅₀: 0.16 mg/L against Puccinia sorghi) Low toxicity (rat)
N-Methyl-N-[3-(pyridin-2-yloxy)benzyl]amine C₁₃H₁₄N₂O 214.27 Benzyl-linked pyridin-2-yloxy + methylamine Potential receptor modulator Not reported
(Oxolan-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine C₁₂H₁₈N₂O 206.28 Pyridin-2-yl-ethyl + oxolane substituent Pharmaceutical research (e.g., CNS targets) Not reported
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine C₁₅H₁₅N₃ 237.30 Bis-pyridin-2-ylmethyl + propargyl group Laboratory synthesis Acute oral toxicity (H302)

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